

Spectroscopic Profile of 2-Chloroethyl Ethyl Ether: A Technical Guide

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Compound of Interest		
Compound Name:	2-Chloroethyl ethyl ether	
Cat. No.:	B104041	Get Quote

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **2-Chloroethyl ethyl ether** (CAS No. 628-34-2). It is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its spectral characteristics. This document presents available quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) in structured tables, details the experimental protocols for these techniques, and includes a visual representation of the general spectroscopic workflow.

Spectroscopic Data Summary

The following sections provide a summary of the available spectroscopic data for **2-Chloroethyl ethyl ether**. The data has been compiled from various sources to ensure a comprehensive overview.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While public databases did not yield detailed ¹H and ¹³C NMR spectra for **2-Chloroethyl ethyl ether**, the expected chemical shifts can be predicted based on its structure. The molecule, with the formula CICH₂CH₂OCH₂CH₃, has four distinct carbon environments and four sets of protons.

Note: The following tables are based on predicted values and data from similar compounds, as direct experimental data was not publicly available in the conducted search.



Table 1: Predicted ¹H NMR Spectroscopic Data for **2-Chloroethyl Ethyl Ether**

Protons	Chemical Shift (ppm) (Predicted)	Multiplicity	Coupling Constant (J) (Hz)
-CH₂Cl	3.7 - 3.8	Triplet	~6
-OCH ₂ - (chloroethyl)	3.6 - 3.7	Triplet	~6
-OCH ₂ - (ethyl)	3.5 - 3.6	Quartet	~7
-CH₃	1.1 - 1.2	Triplet	~7

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-Chloroethyl Ethyl Ether

Carbon	Chemical Shift (ppm) (Predicted)	
-CH₂Cl	42 - 44	
-OCH ₂ - (chloroethyl)	70 - 72	
-OCH ₂ - (ethyl)	66 - 68	
-CH₃	14 - 16	

Infrared (IR) Spectroscopy

Detailed IR absorption data with specific peak assignments for **2-Chloroethyl ethyl ether** were not readily available in public databases. However, based on the functional groups present (C-O ether, C-Cl haloalkane, and C-H alkane), the following characteristic absorption bands are expected.

Table 3: Expected Infrared (IR) Absorption Bands for 2-Chloroethyl Ethyl Ether

Functional Group	Absorption Range (cm ⁻¹)	Bond Vibration
C-H (alkane)	2850 - 3000	Stretching
C-O (ether)	1050 - 1150	Stretching
C-CI (haloalkane)	600 - 800	Stretching



Mass Spectrometry (MS)

The mass spectrum of **2-Chloroethyl ethyl ether** provides valuable information about its molecular weight and fragmentation pattern. The data presented below was obtained from electron ionization (EI) mass spectrometry.[1]

Table 4: Mass Spectrometry Data for 2-Chloroethyl Ethyl Ether[1]

m/z	Relative Intensity (%)	Proposed Fragment
110	3.4	[M+2] ⁺ (presence of ³⁷ Cl isotope)
108	10.4	[M] ⁺ (Molecular Ion, C ₄ H ₉ ³⁵ ClO)
93	2.6	[M - CH ₃] ⁺
79	1.9	[M - C ₂ H ₅] ⁺
65	7.2	[C ₂ H ₅ O=CH ₂] ⁺ with ³⁷ Cl
63	22.5	[C ₂ H ₅ O=CH ₂] ⁺ with ³⁵ Cl
59	100.0	[CH ₂ =O ⁺ C ₂ H ₅] (Base Peak)
45	6.1	[C ₂ H ₅ O] ⁺
31	49.6	[CH ₂ =OH] ⁺
29	21.6	[C ₂ H ₅]+

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. These protocols are representative of standard laboratory practices for the analysis of liquid organic compounds like **2-Chloroethyl ethyl ether**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

• Sample Preparation: A small amount of **2-Chloroethyl ethyl ether** (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small



quantity of a reference standard, such as tetramethylsilane (TMS), is often added.

- Instrumentation: The NMR tube is placed in the probe of a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).
- Data Acquisition:
 - ¹H NMR: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.
 - ¹³C NMR: A proton-decoupled pulse sequence is typically used to acquire the carbon spectrum, resulting in singlets for each unique carbon atom. Key parameters are similar to ¹H NMR but often require a larger number of scans due to the lower natural abundance of ¹³C.
- Data Processing: The raw data (Free Induction Decay FID) is Fourier transformed to produce the NMR spectrum. This is followed by phase correction, baseline correction, and integration of the signals. Chemical shifts are referenced to the TMS signal at 0 ppm.

Infrared (IR) Spectroscopy

- Sample Preparation: For a liquid sample like **2-Chloroethyl ethyl ether**, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal.
- Instrumentation: The sample holder (salt plates or ATR accessory) is placed in the sample compartment of an FTIR spectrometer.
- Data Acquisition: A background spectrum of the empty salt plates or clean ATR crystal is recorded first. Then, the spectrum of the sample is acquired. The instrument scans the mid-infrared range (typically 4000 to 400 cm⁻¹).
- Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).



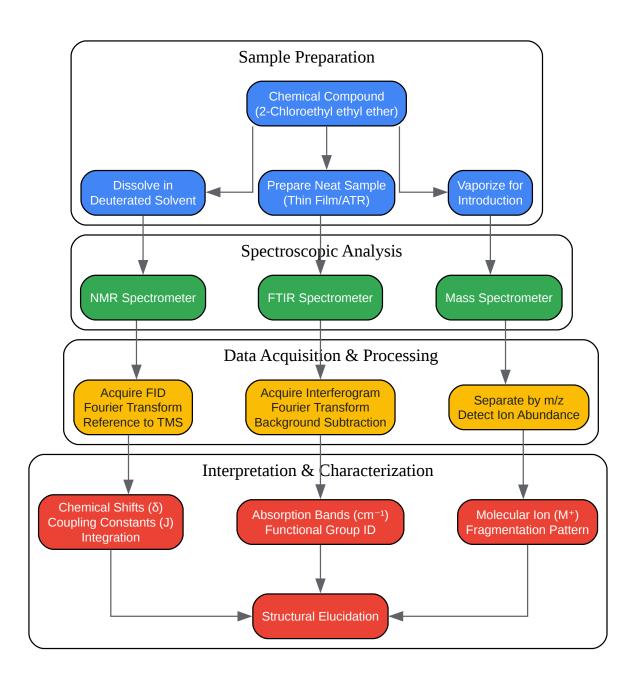
Mass Spectrometry (MS)

- Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, often via direct injection or through a gas chromatograph (GC-MS) for separation from any impurities. The sample is vaporized in the ion source.
- Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV for Electron Ionization EI), causing the molecules to lose an electron and form a positively charged molecular ion (M⁺). Excess energy can cause the molecular ion to fragment.
- Mass Analysis: The positively charged ions (molecular ion and fragment ions) are
 accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer
 separates the ions based on their mass-to-charge ratio (m/z).
- Detection: A detector records the abundance of ions at each m/z value.
- Data Processing: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualized Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **2-Chloroethyl ethyl ether**.





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References

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